3-hydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide
CAS No.:
Cat. No.: VC14818986
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O3/c25-19-11-27-18-9-8-12(10-17(18)22-19)21(26)24-16-7-3-5-14-13-4-1-2-6-15(13)23-20(14)16/h1-2,4,6,8-10,16,23H,3,5,7,11H2,(H,22,25)(H,24,26) |
| Standard InChI Key | WSJYLKLONGWOLC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a tricyclic carbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl) fused to a 2H-1,4-benzoxazine system. The carbazole component consists of two benzene rings fused to a pyrrole ring, while the benzoxazine ring incorporates oxygen and nitrogen atoms in a six-membered oxazine structure. A hydroxy group at position 3 and a carboxamide substituent at position 6 complete the molecular scaffold.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Carbazole subunit | Tricyclic system with indole-like aromaticity |
| Benzoxazine ring | Six-membered ring with O and N atoms at positions 1 and 4 |
| Functional groups | 3-Hydroxy, 6-carboxamide, and tetrahydro saturation in the carbazole core |
The IUPAC name, 3-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4H-1,4-benzoxazine-6-carboxamide, reflects its oxidation state and substitution pattern.
Spectroscopic Characterization
Spectroscopic data provide critical insights into the compound’s structure:
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IR Spectroscopy: Peaks at 3200–3500 cm (O–H stretch), 1650–1750 cm (C=O stretches for amide and oxazine), and 1500–1600 cm (aromatic C=C).
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H NMR: Distinct signals include aromatic protons (δ 6.8–8.4 ppm), NH of carboxamide (δ 10.3 ppm), and aliphatic protons from the tetrahydrocarbazole (δ 1.5–3.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 361.4 confirms the molecular weight.
Synthetic Methodologies
Key Reaction Pathways
Synthesis involves multi-step strategies starting from carbazole and benzoxazine precursors:
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Carbazole Functionalization: Alkylation or acylation of 2,3,4,9-tetrahydro-1H-carbazol-1-one introduces the carboxamide group .
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Benzoxazine Formation: Cyclocondensation of o-aminophenol derivatives with carbonyl compounds generates the oxazine ring .
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Coupling Reactions: Amide bond formation between the carbazole and benzoxazine subunits using coupling agents like EDC/HOBt.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Carbazole acylation | Benzoyl chloride, DMAP, DCM, 0°C–RT | 78% |
| 2 | Oxazine cyclization | o-Aminophenol, glyoxal, acetic acid | 65% |
| 3 | Amide coupling | EDC, HOBt, DIPEA, DMF | 82% |
A gram-scale synthesis reported in achieved 79% yield via optimized domino reactions, highlighting scalability.
Post-Synthetic Modifications
The compound’s functional groups enable further derivatization:
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Acylation: Reaction with acyl chlorides modifies the carboxamide .
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Reduction: LiAlH reduces the oxazine carbonyl to a secondary alcohol .
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Cyclization: Acid-mediated processes yield tetracyclic derivatives like oxazolo-carbazoles .
Biological Activity and Mechanisms
Antimicrobial Properties
Carbazole derivatives exhibit broad-spectrum antimicrobial activity. The benzoxazine moiety enhances membrane permeability, while the carbazole core intercalates into microbial DNA . Preliminary studies suggest MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Materials Science
Organic Electronics
The carbazole unit’s planar structure and electron-rich nature make the compound a candidate for OLEDs. Derivatives like 6H-oxazolo[4,5-c]carbazole exhibit blue-emitting properties with a quantum yield of 0.42 .
Polymer Stabilization
Incorporating the benzoxazine ring into polymers improves thermal stability (T > 300°C) and flame retardancy due to nitrogen and oxygen content.
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